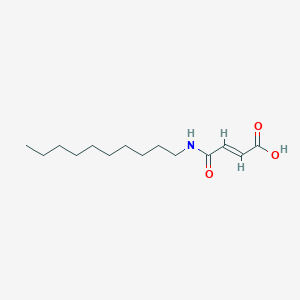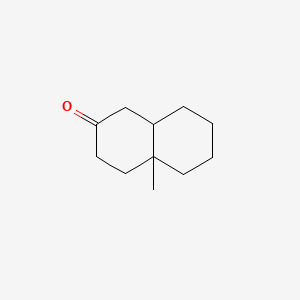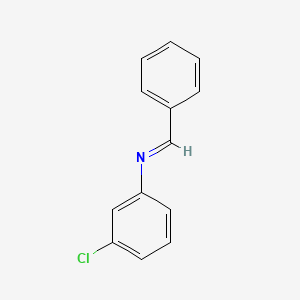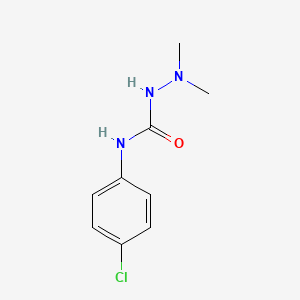
N-Decylmaleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decylmaleamic acid: is an organic compound with the molecular formula C14H25NO3 . It is a derivative of maleamic acid, where the hydrogen atom of the amide group is replaced by a decyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decylmaleamic acid can be synthesized through the reaction of maleic anhydride with decylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane. The reaction conditions often involve mild heating to facilitate the formation of the amide bond .
Industrial Production Methods: The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Decylmaleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Decanoic acid and maleic acid derivatives.
Reduction: Decylamine and maleic acid derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Decylmaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Decylmaleamic acid involves its ability to interact with various molecular targets. The decyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The amide group can form hydrogen bonds with other molecules, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-Octylmaleamic acid
- N-Dodecylmaleamic acid
- N-Hexylmaleamic acid
Comparison: N-Decylmaleamic acid is unique due to its specific decyl group, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties. Compared to N-Octylmaleamic acid and N-Hexylmaleamic acid, this compound has a longer hydrophobic chain, enhancing its ability to interact with lipid membranes. On the other hand, N-Dodecylmaleamic acid has a longer chain, which may increase its hydrophobic interactions but could also affect its solubility in aqueous environments .
Properties
CAS No. |
50985-46-1 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(E)-4-(decylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(17)18/h10-11H,2-9,12H2,1H3,(H,15,16)(H,17,18)/b11-10+ |
InChI Key |
PSNAHWRZQOSIQE-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)


![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
